2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

Description

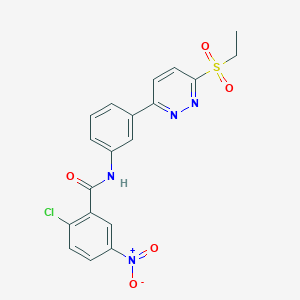

2-Chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide is a benzamide derivative featuring a pyridazine ring substituted with an ethylsulfonyl group at the 6-position and a chloro-nitrobenzamide moiety. Its structure is distinguished by the sulfonyl group on the pyridazine ring, which may enhance electronic effects and metabolic stability compared to alkoxy-substituted analogs.

Properties

IUPAC Name |

2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-17(22-23-18)12-4-3-5-13(10-12)21-19(25)15-11-14(24(26)27)6-7-16(15)20/h3-11H,2H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLKYNYEWOQBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Findings from Analogs

Substituent Effects on Pyridazine Ring: Methoxy/Ethoxy vs. This may enhance interactions with hydrophobic pockets in targets like RORγ . Sulfonamide vs. Benzamide Linkage: The sulfonamide in ’s compound introduces a sulfonyl group, which may improve solubility but reduce membrane permeability compared to the benzamide linkage in the target compound .

Substituent Position and Bulkiness :

- In 2C3MP (), chloro and methyl groups on the phenyl ring enable RORγ activation, whereas bulkier isopropyl groups in 2IP6MP abolish activity. This highlights the importance of steric compatibility in target binding .

Cytotoxicity and Therapeutic Potential: 2C3MP’s low cytotoxicity (≤10 μM) suggests a favorable safety profile for benzamide derivatives. The ethylsulfonyl group in the target compound may further improve metabolic stability by resisting oxidative degradation .

Hypothesized Advantages of the Target Compound

- Improved Selectivity : The benzamide linkage, combined with a sulfonyl-substituted pyridazine, could reduce off-target effects compared to sulfonamide-based analogs.

Biological Activity

2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring , a nitrobenzamide moiety , and an ethylsulfonyl group , which contribute to its unique pharmacological properties. The molecular formula is , with key functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉ClN₄O₃S |

| Molecular Weight | 420.89 g/mol |

| IUPAC Name | This compound |

| Mechanism of Action | Interaction with specific molecular targets |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. It may exert effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption, making it a candidate for antidiabetic applications .

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth by interfering with essential cellular processes, although specific pathways remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of both electron-withdrawing (e.g., nitro) and electron-donating (e.g., ethylsulfonyl) groups on the phenyl ring significantly enhances the compound's inhibitory activity against target enzymes. For instance, modifications in the position of substituents on the phenyl ring can lead to variations in potency .

Case Studies and Research Findings

- Antidiabetic Potential : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on α-glucosidase and α-amylase, with IC₅₀ values indicating strong activity. The most potent compounds were found to have IC₅₀ values around 10.75 ± 0.52 μM .

- Molecular Docking Studies : Molecular docking simulations have revealed that the compound forms stable interactions with the active sites of target enzymes, suggesting a favorable binding affinity which correlates with its observed biological activities .

- Toxicity and ADMET Profile : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound fulfills Lipinski's rule of five, suggesting good bioavailability and low toxicity profiles .

Q & A

Q. Data Contradiction Analysis :

- Conflicting reports on ideal sulfonation duration (1–4 hours). Resolve via real-time monitoring (TLC or in-situ IR) to terminate reactions at ~90% completion .

Basic: What spectroscopic and chromatographic techniques are critical for characterization?

Methodological Answer:

- : Identify aromatic protons (δ 7.5–8.5 ppm) and confirm sulfonyl group integration (e.g., at δ 1.2–1.4 ppm for ethyl) .

- HRMS : Validate molecular weight (calc. for : 470.03 g/mol) with <2 ppm error .

- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>98%) and detect nitro group degradation byproducts at 254 nm .

Advanced: How can crystallographic data discrepancies be resolved for structural validation?

Methodological Answer:

- SHELX Refinement : Process single-crystal X-ray data with SHELXL (e.g., anisotropic displacement parameters for nitro and sulfonyl groups) .

- Cross-Validation : Compare experimental and bond lengths with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest lattice strain or solvate formation .

Q. Data Contradiction Management :

- If conflicting activity arises (e.g., inactive in Th17 cells but active in HepG2), validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility (target: ≥50 µM) .

- pH Adjustment : Solubilize in PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays; confirm stability via HPLC over 24 hours .

Advanced: What strategies resolve conflicting SAR data for nitrobenzamide derivatives?

Methodological Answer:

- 3D-QSAR Modeling : Align structures using PyMOL; correlate electrostatic/polarizability fields with activity data (e.g., pIC). Outliers may reflect conformational flexibility .

- Meta-Analysis : Aggregate data from analogs (e.g., 2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide) to identify conserved pharmacophores (e.g., nitro group orientation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.